HBP08

Inflammation Chemokine Biology Protein-Protein Interaction Inhibitors

HBP08 is a first-in-class nonapeptide with dual bioactivity: it binds HMGB1 with sub-micromolar affinity (Kd 0.8 µM) to disrupt the CXCL12/HMGB1 heterocomplex and inhibits TrkA kinase (IC50 12 nM). This unique profile enables pathway crosstalk studies unattainable with promiscuous small molecules or low-affinity peptides. Ideal for validating peptidomimetic campaigns given the 28-fold affinity gain of analog HBP08-2.

Molecular Formula C60H77N17O14
Molecular Weight 1260.4 g/mol
Cat. No. B12364776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBP08
Molecular FormulaC60H77N17O14
Molecular Weight1260.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CN
InChIInChI=1S/C60H77N17O14/c1-3-32(2)51(58(89)76-48(59(90)91)25-37-29-65-31-69-37)77-57(88)46(23-35-27-67-41-8-5-4-7-40(35)41)74-52(83)42(9-6-20-66-60(62)63)71-53(84)43(18-19-50(81)82)72-55(86)45(22-34-12-16-39(79)17-13-34)73-56(87)47(24-36-28-64-30-68-36)75-54(85)44(70-49(80)26-61)21-33-10-14-38(78)15-11-33/h4-5,7-8,10-17,27-32,42-48,51,67,78-79H,3,6,9,18-26,61H2,1-2H3,(H,64,68)(H,65,69)(H,70,80)(H,71,84)(H,72,86)(H,73,87)(H,74,83)(H,75,85)(H,76,89)(H,77,88)(H,81,82)(H,90,91)(H4,62,63,66)/t32-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1
InChIKeyWZNKFDLREDUFAM-QJVRGZEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH (HBP08): A First-in-Class Peptide Inhibitor of the CXCL12/HMGB1 Interaction with Validated TrkA Activity


H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH (sequence: GYHYERWIH), also designated HBP08 or CK-020, is a nonapeptide that functions as the first reported selective peptide inhibitor of the pro-inflammatory CXCL12/HMGB1 heterocomplex [1]. It binds directly to the alarmin HMGB1 with a dissociation constant (Kd) of 0.8 ± 0.4 μM, a value that represents the highest affinity documented for any HMGB1-binding peptide to date [1]. In parallel, the same sequence exhibits inhibitory activity against the tropomyosin receptor kinase A (TrkA), with an IC50 of 12 nM measured in a FRET-based Z-Lyte kinase assay [2]. This dual bioactivity distinguishes the compound from conventional small-molecule HMGB1 antagonists or standalone kinase inhibitors, positioning it as a unique chemical probe for interrogating crosstalk between inflammatory chemokine signaling and neurotrophin pathways.

Why H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH (HBP08) Cannot Be Replaced by Generic Peptide Scaffolds or Narrow-Spectrum Inhibitors


The CXCL12/HMGB1 heterocomplex is a highly specific protein-protein interaction that drives pathological leukocyte recruitment in chronic inflammation and certain cancers, yet it is not targeted by conventional CXCR4 antagonists or standalone HMGB1 blockers [1]. Small organic compounds previously identified as HMGB1 binders suffer from low affinity and lack the selectivity required to disrupt the heterocomplex without off-target effects [1]. Conversely, generic peptide libraries or truncated analogs derived from HMGB1-binding motifs have failed to achieve the sub-micromolar Kd and functional antagonism demonstrated by HBP08. Similarly, for TrkA applications, substituting this peptide with a broad-spectrum small-molecule Trk inhibitor (e.g., GNF-5837, larotrectinib) introduces confounding pan-Trk or off-kinase inhibition that obscures pathway-specific conclusions [2]. The precise amino acid sequence of HBP08 confers a dual-target engagement profile that is absent in all commercially available alternatives, meaning experimental outcomes obtained with generic peptides or promiscuous small molecules cannot be extrapolated to this compound's unique pharmacology.

H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH (HBP08): Quantitative Differentiation Evidence for Procurement and Experimental Design


HMGB1 Binding Affinity: HBP08 vs. Optimized Analog HBP08-2 and Small-Molecule Antagonists

HBP08 binds HMGB1 with a Kd of 0.8 ± 0.4 μM, representing the highest affinity reported for any peptide targeting this interaction at the time of its discovery [1]. A subsequent computationally optimized analog, HBP08-2, achieved a 28-fold improvement in affinity (Kd = 28.1 ± 7.0 nM) and a 15-fold lower IC50 (3.31 μM) for heterocomplex inhibition [2]. Prior small-molecule HMGB1 binders exhibited affinities in the high micromolar range, rendering them unsuitable for selective heterocomplex disruption [1]. While HBP08-2 surpasses the parent peptide in potency, HBP08 remains the first-in-class and most extensively validated tool compound, with peer-reviewed data on its selectivity profile and lack of TLR4 agonism [1].

Inflammation Chemokine Biology Protein-Protein Interaction Inhibitors

TrkA Kinase Inhibition: HBP08 vs. Clinical-Stage Small-Molecule Trk Inhibitors

H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH inhibits TrkA with an IC50 of 12 nM in a FRET-based Z-Lyte kinase assay [1]. In the same assay format, the compound demonstrates moderate selectivity over TrkC (IC50 = 29 nM) and TrkB (IC50 = 43 nM) [1]. For comparison, the clinical-stage, next-generation Trk inhibitor selitrectinib (LOXO-195) exhibits an IC50 of 0.6 ± 0.1 nM for TrkA , while the pan-Trk inhibitor GNF-5837 shows IC50s of 7 nM (TrkA), 9 nM (TrkB), and 11 nM (TrkC) [2]. The peptide inhibitor TrkA-IN-3 displays an IC50 of 22.4 nM with >8000-fold selectivity for TrkA over TrkB/TrkC [3].

Neurotrophin Signaling Kinase Inhibition Pain Research

Functional Selectivity: Disruption of CXCL12/HMGB1 Heterocomplex vs. TLR4 Activation

A critical liability of many HMGB1-binding molecules is the unintended activation of Toll-like receptor 4 (TLR4), which would confound anti-inflammatory readouts. HBP08 was explicitly evaluated for TLR4 agonism and found to lack any stimulatory activity in reporter cell lines, confirming its functional selectivity for the CXCL12/HMGB1 heterocomplex [1]. In contrast, certain truncated HMGB1 peptide fragments (e.g., BoxA) retain TLR4 modulatory activity, while small-molecule HMGB1 inhibitors like glycyrrhizin exhibit pleiotropic effects beyond heterocomplex disruption [2].

Immunopharmacology Sterile Inflammation Receptor Crosstalk

Physicochemical and Handling Properties: Water Solubility and Molecular Weight vs. Analog Peptides

The peptide is supplied as a lyophilized solid with a molecular weight of 1260.36–1260.38 Da and is reported to be soluble in water, facilitating straightforward reconstitution for in vitro assays [1]. Its sequence contains 33% charged residues (Glu, Arg, two His) and 22% hydrophobic residues (Tyr, Trp, Ile), placing it within the solubility-sweet-spot for peptides of 5–15 amino acids [2]. For comparison, the optimized analog HBP08-2, while more potent, may exhibit altered solubility due to sequence modifications that increase hydrophobicity [3]. Peptides with >50% hydrophobic content often require DMSO or acidic buffers for dissolution, adding variability to assay conditions [2].

Peptide Formulation In Vitro Assay Development Compound Management

Synthetic Accessibility and Purity: HBP08 vs. Complex Disulfide-Rich Peptides

H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH is a linear, unmodified nonapeptide that can be synthesized via standard Fmoc solid-phase peptide synthesis (SPPS) without requiring orthogonal protecting group strategies, disulfide bond formation, or post-synthetic folding [1]. Commercial vendors routinely supply this peptide with HPLC purity ≥95% at milligram to gram scale, with a typical lead time of 2–3 weeks for custom synthesis . In contrast, biologically active peptides that contain multiple cysteine residues, non-natural amino acids, or complex cyclic architectures often incur significantly higher synthesis costs, longer delivery timelines, and lower batch-to-batch consistency [1].

Custom Peptide Synthesis Research-Grade Procurement Peptide Purity

H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH (HBP08): Validated Research Applications and Experimental Contexts


Disruption of CXCL12/HMGB1-Driven Monocyte Chemotaxis in Inflammatory Disease Models

Employ HBP08 at concentrations of 1–10 μM in transwell migration assays to block the CXCL12/HMGB1 heterocomplex-induced chemotaxis of human monocytes. This application is supported by the peptide's demonstrated high-affinity HMGB1 binding (Kd = 0.8 μM) and functional inhibition of heterocomplex activity without TLR4 agonism [1]. Use as a chemical probe to dissect the specific contribution of the CXCL12/HMGB1 axis in sterile inflammation, rheumatoid arthritis synovial fluid models, or tumor-associated leukocyte recruitment.

TrkA Kinase Activity Modulation in Neurotrophin Signaling Studies

Utilize HBP08 as a peptide-based TrkA inhibitor (IC50 = 12 nM) in cell-free kinase assays or cell-based models of NGF signaling [1]. Given its moderate selectivity over TrkB (IC50 = 43 nM) and TrkC (IC50 = 29 nM), this compound is particularly suited for studies where a narrow TrkA selectivity window is desired, avoiding the pan-Trk inhibition or ultra-potency of clinical small-molecule inhibitors like selitrectinib or GNF-5837 [2][3].

Chemical Biology Studies Investigating CXCL12/HMGB1 and TrkA Pathway Crosstalk

Leverage the unique dual-target engagement of HBP08 to explore potential signaling crosstalk between inflammatory chemokine networks and neurotrophin pathways. The same peptide sequence that disrupts CXCL12/HMGB1 heterocomplexes [1] also inhibits TrkA kinase activity [2], providing a single molecular tool to probe convergent cellular responses in systems where both pathways are active (e.g., neuroinflammation, cancer-stroma interactions).

Peptide Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

Use HBP08 as a validated starting point for medicinal chemistry campaigns aimed at developing peptidomimetics or optimized analogs with improved pharmacokinetic properties. The identification of HBP08-2, which exhibits 28-fold improved HMGB1 affinity, demonstrates the tractability of this scaffold for computational optimization and rational design [1]. The parent peptide's well-characterized binding mode and synthetic accessibility make it an ideal reference standard for SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for HBP08

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.